molecular formula C5H6N2O B1317310 4-Pyridazinemethanol CAS No. 50901-43-4

4-Pyridazinemethanol

Cat. No.: B1317310
CAS No.: 50901-43-4
M. Wt: 110.11 g/mol
InChI Key: GXWAGVFGTPTYAO-UHFFFAOYSA-N
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Description

4-Pyridazinemethanol is an organic compound with the molecular formula C5H6N2O It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms

Scientific Research Applications

4-Pyridazinemethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyridazine derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Future Directions

While specific future directions for 4-Pyridazinemethanol were not found in the search results, it’s clear that pyridazine derivatives have numerous practical applications and are the subject of ongoing research . Further studies could explore the potential uses of this compound in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Pyridazinemethanol typically involves the reduction of pyridazine derivatives. One common method includes the reduction of 4-pyridazinecarboxaldehyde using sodium borohydride in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under reflux conditions for several hours, followed by acid quenching to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of reducing agents and solvents may vary based on cost and availability.

Chemical Reactions Analysis

Types of Reactions: 4-Pyridazinemethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-pyridazinecarboxaldehyde using oxidizing agents like potassium permanganate.

    Reduction: Further reduction can lead to the formation of 4-pyridazinemethane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in tetrahydrofuran.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: 4-Pyridazinecarboxaldehyde.

    Reduction: 4-Pyridazinemethane.

    Substitution: Derivatives with substituted functional groups at the hydroxyl position.

Comparison with Similar Compounds

    4-Pyridinemethanol: Similar structure but with a pyridine ring instead of pyridazine.

    4-Pyridazinecarboxaldehyde: An oxidized form of 4-Pyridazinemethanol.

    4-Pyridazinemethane: A reduced form of this compound.

Uniqueness: this compound is unique due to its specific functional group arrangement, which allows it to participate in a variety of chemical reactions and interact with different biological targets. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

pyridazin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c8-4-5-1-2-6-7-3-5/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWAGVFGTPTYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536583
Record name (Pyridazin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50901-43-4
Record name (Pyridazin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyridazin-4-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Pyridazinemethanol
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4-Pyridazinemethanol
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4-Pyridazinemethanol
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4-Pyridazinemethanol
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